Cas no 4224-87-7 (2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-)

2-Propen-1-one, 3-(4-methylphenyl)-1-phenyl-, is a chalcone derivative characterized by its α,β-unsaturated ketone structure. This compound is of interest in organic synthesis due to its conjugated system, which facilitates reactivity in Michael additions, cyclizations, and other transformations. The presence of phenyl and 4-methylphenyl substituents enhances its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its crystalline form and well-defined molecular structure allow for precise modifications, making it valuable for research in medicinal chemistry and material science. The compound’s stability under standard conditions ensures consistent performance in synthetic applications.
2-Propen-1-one,3-(4-methylphenyl)-1-phenyl- structure
4224-87-7 structure
Product Name:2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-
CAS No:4224-87-7
MF:C16H14O
MW:222.281764507294
MDL:MFCD00027595
CID:330104
Update Time:2025-10-28

2-Propen-1-one,3-(4-methylphenyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-
    • 3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one
    • 3-(4-METHYLPHENYL)-1-PHENYLPROP-2-EN-1-ONE
    • 4-METHYLCHALCONE
    • 1-phenyl-3-p-tolylprop-2-en-1-one
    • 3-(3-indolyl)-1-phenyl-3-(4-methylphenyl)-propan-1-one
    • 3-(4-Methylphenyl)-1-phenyl-2-propen-1-one
    • 3-(4-methylphenyl)-1-phenylpropen-1-one
    • 3-(4-methylphenyl)-1-phenylpropenone
    • 4-methylbenzalacetophenone
    • 4-Methylstyrylphenyl ketone
    • p-methyl chalcone
    • MDL: MFCD00027595
    • Inchi: 1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+
    • InChI Key: XNLFHCPVTULKIV-VAWYXSNFSA-N
    • SMILES: O=C(/C=C/C1C=CC(C)=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 222.10452
  • Monoisotopic Mass: 222.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Density: 1.0688 (rough estimate)
  • Boiling Point: 303.46°C (rough estimate)
  • Flash Point: 157.7°C
  • Refractive Index: 1.4600 (estimate)
  • PSA: 17.07
  • LogP: 3.89110

2-Propen-1-one,3-(4-methylphenyl)-1-phenyl- Pricemore >>

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2-Propen-1-one,3-(4-methylphenyl)-1-phenyl- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4224-87-7)2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-
Order Number:A1162426
Stock Status:in Stock
Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:12
Price ($):201.0/390.0/466.0/693.0
Email:sales@amadischem.com

Additional information on 2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-

Compound CAS No. 4224-87-7: 2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-

The compound with CAS No. 4224-87-7, commonly referred to as 2-propen-1-one,3-(4-methylphenyl)-1-phenyl-, is a significant organic compound with diverse applications in various industries. This compound is a derivative of cyclohexenone and belongs to the class of α,β-unsaturated ketones, which are widely studied for their unique chemical properties and reactivity.

Recent studies have highlighted the importance of α,β-unsaturated ketones in organic synthesis due to their ability to undergo various reactions such as Michael addition, Diels-Alder reactions, and enolate chemistry. The structure of this compound features a conjugated enone system, which makes it highly reactive and versatile in synthetic transformations.

In terms of its physical properties, 2-propen-1-one,3-(4-methylphenyl)-1-phenyl- is typically a yellowish crystalline solid with a melting point around 50°C and a boiling point above 150°C under standard conditions. Its solubility in organic solvents like dichloromethane and ethyl acetate is relatively high, making it suitable for various organic reactions.

The synthesis of this compound can be achieved through several methods, including the Claisen condensation reaction or the use of organocatalysts to facilitate its formation from appropriate aldehydes and ketones. Recent advancements in catalytic methods have made the synthesis more efficient and environmentally friendly.

Applications of this compound are vast and include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. For instance, it has been employed in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties.

One of the most promising areas of research involving this compound is its role in drug discovery. Scientists have explored its potential as a building block for creating complex molecular frameworks that mimic natural products with therapeutic benefits.

In conclusion, the compound with CAS No. 4224-87-7 continues to be a valuable asset in organic chemistry due to its unique properties and wide-ranging applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4224-87-7)2-Propen-1-one,3-(4-methylphenyl)-1-phenyl-
A1162426
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):201.0/390.0/466.0/693.0
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